Home > Products > Screening Compounds P3312 > 2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID -

2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Catalog Number: EVT-4167026
CAS Number:
Molecular Formula: C16H27NO3
Molecular Weight: 281.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis Analysis:
    • Chiral synthesis: Several methods utilize chiral starting materials or reagents to achieve enantioselective synthesis of these compounds. For instance, (1R, 2S)-2-hydroxycyclohexanecarboxylic acid, obtained via yeast reduction, serves as a key intermediate for synthesizing various derivatives with high diastereoselectivity [ [] ].
    • Multi-step synthesis: Complex derivatives often require multi-step synthesis involving protection-deprotection strategies, coupling reactions, and selective transformations to achieve the desired product [ [], [] ].
  • Chemical Reactions Analysis:
    • Alkylation: Lithium enolates of bicyclic dioxanone derivatives, derived from (1R, 2S)-2-hydroxycyclohexanecarboxylic acid, undergo highly diastereoselective alkylation reactions, allowing the introduction of various alkyl substituents [ [] ].
    • Michael addition: α, β-unsaturated carbonyl derivatives, obtained from selenium oxidation of specific cyclohexanecarboxylic acid intermediates, participate in Michael additions with copper reagents, leading to diversely functionalized products [ [] ].

Structural Biology

  • Molecular Structure Analysis:
    • X-ray crystallography: Crystal structures of specific derivatives, such as the diastereoisomeric complex of trans-2-{[(R)-(+)-1-phenylethylamino]carbonyl}cyclohexanecarboxylic acid, provide valuable insights into their three-dimensional structures and intermolecular interactions [ [] ].
    • Molecular modeling: Computational techniques like molecular modeling help predict the binding affinities and interactions of these derivatives with their target proteins, aiding in the design of more potent and selective inhibitors [ [] ].
  • Applications:
    • Drug design: Structural information obtained from these analyses helps optimize the design of cyclohexanecarboxylic acid derivatives with improved pharmacological properties, such as enhanced target affinity, selectivity, and pharmacokinetic profiles [ [], [] ].

(1R,2R)- and (1S,2S)-trans-2-{[(R)-(+)-1-Phenylethylamino]carbonyl}cyclohexanecarboxylic acid

Compound Description: This entry refers to a pair of diastereomers, (1R,2R)- and (1S,2S)-trans-2-{[(R)-(+)-1-Phenylethylamino]carbonyl}cyclohexanecarboxylic acid. These compounds are derivatives of cyclohexanecarboxylic acid featuring a chiral amide group. []

Relevance: This compound shares the core cyclohexanecarboxylic acid structure with 2-[(cyclooctylamino)carbonyl]cyclohexanecarboxylic acid. The key difference lies in the amine substituent of the amide group. While the target compound has a cyclooctylamine substituent, this related compound features a chiral (R)-(+)-1-phenylethylamine substituent. []

cis- and trans-2-[[[2-(Hydroxyamino)-2-oxoethyl]-alkylamino]carbonyl]cyclohexanecarboxylic acid derivatives

Compound Description: This refers to a series of cis- and trans-isomers of 2-[[[2-(hydroxyamino)-2-oxoethyl]-alkylamino]carbonyl]cyclohexanecarboxylic acid derivatives, which exhibit antihypertensive activity. []

Relevance: These compounds are structurally similar to 2-[(cyclooctylamino)carbonyl]cyclohexanecarboxylic acid. Both share the cyclohexanecarboxylic acid core, with variations in the amide substituent. The related compounds have a [2-(hydroxyamino)-2-oxoethyl]alkylamine substituent, introducing a hydroxamic acid functionality not present in the target compound. []

cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid

Compound Description: This compound, also known as N-Me-cis-CCCNU, is a nitrosourea derivative of cyclohexanecarboxylic acid. It demonstrates latent activity against murine Lewis lung carcinoma. []

Relevance: This compound, although structurally distinct from 2-[(cyclooctylamino)carbonyl]cyclohexanecarboxylic acid, shares the common cyclohexanecarboxylic acid scaffold. The key differences arise from the position of the amide substituent (position 4 in the related compound versus position 2 in the target) and the presence of the nitrosourea group ([[(2-chloroethyl)nitrosoamino]carbonyl]methylamino) attached to the amide. []

Ethyl (1R, 2S)-2-Hydroxycyclopentanecarboxylate and -cyclohexanecarboxylate

Compound Description: This refers to ethyl esters of (1R, 2S)-2-hydroxycyclopentanecarboxylic acid and -cyclohexanecarboxylic acid. These compounds are obtained via reduction of the corresponding 3-oxocarboxylates and serve as starting materials for synthesizing various bicyclic dioxanone derivatives. []

Relevance: These compounds, while not directly containing an amide group, are structurally related to 2-[(cyclooctylamino)carbonyl]cyclohexanecarboxylic acid due to the presence of the cyclohexanecarboxylic acid core. They highlight the use of cyclohexanecarboxylic acid derivatives in building more complex structures. []

N-{2-[4-(2-Methoxyphenyl)piperazino]ethyl}-N-(2-pyridyl)cyclohexanecarboxamide (WAY 100635)

Compound Description: This compound, WAY 100635, is a known antagonist for 5-HT1A receptors. Its fluorinated derivatives were synthesized and radiolabeled for evaluating their potential as PET radioligands. []

Relevance: WAY 100635 is structurally related to 2-[(cyclooctylamino)carbonyl]cyclohexanecarboxylic acid through the presence of the cyclohexanecarboxylic acid moiety. The key difference lies in the amide substituent, which in WAY 100635 is a more complex N-{2-[4-(2-methoxyphenyl)piperazino]ethyl}-N-(2-pyridyl) group. []

[Carbonyl-(11)C]Desmethyl-WAY-100635

Compound Description: This radiolabeled compound is a derivative of WAY 100635, also acting as a 5-HT(1A) receptor antagonist. It shows a higher radioactive signal compared to [carbonyl-(11)C]WAY-100635 in human brain studies. []

Relevance: Similar to WAY 100635, [Carbonyl-(11)C]Desmethyl-WAY-100635 shares the cyclohexanecarboxylic acid core with 2-[(cyclooctylamino)carbonyl]cyclohexanecarboxylic acid. The structural variation comes from the complex amide substituent derived from WAY 100635. []

3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid

Compound Description: This compound is synthesized from cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid and 3-aminopropanoic acid. []

Relevance: While not directly containing the cyclohexanecarboxylic acid moiety, this compound is derived from cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid, highlighting the use of substituted cyclohexanecarboxylic acid derivatives in synthesizing biologically relevant compounds. []

cis-2-((4-Methylphenyl)carbonyl)cyclohexanecarboxylic acid

Compound Description: This compound is a precursor used in the synthesis of various isoindoline derivatives designed as potential anti-inflammatory agents. []

Relevance: This compound shares the core cyclohexanecarboxylic acid structure with 2-[(cyclooctylamino)carbonyl]cyclohexanecarboxylic acid. The primary difference lies in the presence of a (4-methylphenyl)carbonyl substituent at the 2-position instead of the amide group found in the target compound. []

Properties

Product Name

2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

IUPAC Name

2-(cyclooctylcarbamoyl)cyclohexane-1-carboxylic acid

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

InChI

InChI=1S/C16H27NO3/c18-15(13-10-6-7-11-14(13)16(19)20)17-12-8-4-2-1-3-5-9-12/h12-14H,1-11H2,(H,17,18)(H,19,20)

InChI Key

WWGAHHKLEGAQCW-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCCC2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.